N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide
Description
N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide is an organic compound characterized by the presence of a cyclobutyl ring, an ethyl group, and a methylsulfonylacetamide moiety
Properties
IUPAC Name |
N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-3-9(5-4-6-9)10-8(11)7-14(2,12)13/h3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFFYRYYFPMKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)NC(=O)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide typically involves the reaction of 1-ethylcyclobutanamine with 2-methylsulfonylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of alternative solvents and bases that are more environmentally friendly may be explored.
Chemical Reactions Analysis
Types of Reactions: N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
- N-(1-methylcyclobutyl)-2-methylsulfonylacetamide
- N-(1-ethylcyclopropyl)-2-methylsulfonylacetamide
- N-(1-ethylcyclopentyl)-2-methylsulfonylacetamide
Comparison: N-(1-ethylcyclobutyl)-2-methylsulfonylacetamide is unique due to the presence of the cyclobutyl ring, which imparts specific steric and electronic properties. Compared to its analogs with different ring sizes, it may exhibit different reactivity and biological activity. The ethyl group also contributes to its distinct characteristics, influencing its solubility and interaction with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
